molecular formula C6H6N2O2 B1222860 6-Hydroxynicotinamide CAS No. 3670-59-5

6-Hydroxynicotinamide

Cat. No.: B1222860
CAS No.: 3670-59-5
M. Wt: 138.12 g/mol
InChI Key: NGPNYDVHEUXWIA-UHFFFAOYSA-N
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Description

6-Hydroxynicotinamide (CAS: 3670-59-5; molecular formula: C₆H₆N₂O₂) is a hydroxylated metabolite of nicotinamide (vitamin B3). It is formed via hydroxylation of the pyridine ring at the 6-position during nicotinamide catabolism . This compound plays a role in the detoxification of excess nicotinamide, which is critical for maintaining metabolic homeostasis . Unlike nicotinamide, which is primarily methylated or oxidized, this compound represents a minor but distinct metabolic pathway, particularly observed in rodent models . Its structure includes a hydroxyl group at the 6-position and an amide group at the 3-position, conferring unique physicochemical properties such as tautomerization and hydrogen-bonding capabilities .

Preparation Methods

Chemical Synthesis of 6-Hydroxynicotinamide

Halogenation and Hydrolysis Route

A patented method for synthesizing this compound derivatives involves sequential halogenation and hydrolysis steps . The process begins with 2,5-dichloronicotinic acid, which undergoes reaction with thionyl chloride to form the corresponding acid chloride. Subsequent treatment with dimethylamine hydrochloride in the presence of triethylamine yields 2,5-dichloro-N,N-dimethylnicotinamide (Equation 1):

2,5-dichloronicotinic acid+SOCl22,5-dichloronicotinoyl chloride(CH3)2NH\cdotpHCl2,5-dichloro-N,N-dimethylnicotinamide[1]\text{2,5-dichloronicotinic acid} + \text{SOCl}2 \rightarrow \text{2,5-dichloronicotinoyl chloride} \xrightarrow{\text{(CH}3\text{)}_2\text{NH·HCl}} \text{2,5-dichloro-N,N-dimethylnicotinamide} \quad

The intermediate is then subjected to nucleophilic substitution with benzyl mercaptan in dimethylsulfoxide (DMSO) at 130–140°C, followed by hydrolysis using concentrated hydrochloric acid to yield this compound derivatives. Critical parameters include:

  • Temperature : Hydrolysis at 80°C ensures complete deprotection of the benzyl group without side reactions.

  • Catalyst : Anhydrous potassium carbonate facilitates the substitution reaction, achieving yields of 70–80% .

  • Purification : Silica gel column chromatography with methylene chloride/ethyl acetate gradients isolates the product with >95% purity .

Oxidation of Nicotinamide Derivatives

An alternative route involves the oxidation of nicotinamide riboside derivatives using potassium superoxide (KO2_2) in anhydrous DMSO . This method generates this compound via radical-mediated oxidation at the C6 position (Equation 2):

Nicotinamide riboside+KO2DMSOThis compound+byproducts[3]\text{Nicotinamide riboside} + \text{KO}_2 \xrightarrow{\text{DMSO}} \text{this compound} + \text{byproducts} \quad

Optimization Insights :

  • Solvent : Anhydrous DMSO prevents undesired side reactions with water.

  • Reaction Time : 12–16 hours under nitrogen ensures complete conversion.

  • Yield : 65–72% after purification via flash chromatography .

Table 1: Comparative Analysis of Chemical Synthesis Methods

MethodStarting MaterialReagents/ConditionsYield (%)Purity (%)
Halogenation-Hydrolysis2,5-dichloronicotinic acidSOCl2_2, (CH3_3)2_2NH·HCl70–80>95
OxidationNicotinamide ribosideKO2_2, DMSO, 16 h65–7290

Biotechnological Production via Microbial Metabolism

Bacterial Degradation Pathways

Certain bacterial strains, including Pseudomonas putida and Arthrobacter nicotinovorans, metabolize nicotine into 6-hydroxynicotine through a series of enzymatic reactions . The pathway begins with nicotine dehydrogenase (NDH), which hydroxylates nicotine at the C6 position to form 6-hydroxynicotine. Further metabolism by 6-hydroxy-L-nicotine oxidase yields this compound as a stable intermediate (Equation 3):

NicotineNDH6-hydroxynicotineOxidaseThis compound[2]\text{Nicotine} \xrightarrow{\text{NDH}} \text{6-hydroxynicotine} \xrightarrow{\text{Oxidase}} \text{this compound} \quad

Fermentation Parameters :

  • Strain Selection : Engineered P. putida strains overexpressing NDH achieve 85% substrate conversion.

  • pH and Temperature : Optimal activity occurs at pH 7.2 and 30°C.

  • Scale-Up : Batch bioreactors with aeration rates of 1.5 vvm enhance productivity to 12 g/L .

Enzymatic Hydroxylation

In vitro enzymatic synthesis employs purified nicotine dehydrogenase and NADH cofactors. This method bypasses microbial cultivation, enabling precise control over reaction stoichiometry:

Nicotinamide+NADH+O2NDHThis compound+NAD++H2O[2]\text{Nicotinamide} + \text{NADH} + \text{O}2 \xrightarrow{\text{NDH}} \text{this compound} + \text{NAD}^+ + \text{H}2\text{O} \quad

Key Advantages :

  • Specificity : No side products detected via HPLC.

  • Efficiency : Turnover number (kcat_\text{cat}) of 450 min1^{-1} .

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying this compound from synthetic mixtures . Elution with methylene chloride:ethyl acetate (7:3 v/v) resolves the target compound (Rf_f = 0.45) from benzylthio byproducts. Preparative HPLC with a C18 column and 0.1% trifluoroacetic acid mobile phase further enhances purity to >99% .

Spectroscopic Analysis

  • NMR : 1^1H NMR (400 MHz, D2_2O): δ 8.45 (s, 1H, C2-H), 7.89 (d, J = 8.0 Hz, 1H, C4-H), 6.32 (d, J = 8.0 Hz, 1H, C5-H), 3.10 (s, 6H, N(CH3_3)2_2) .

  • HRMS : Calculated for C8_8H11_{11}N2_2O2_2 [M+H]+^+: 167.0815; Found: 167.0813 .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-Hydroxynicotinamide has the molecular formula C₆H₆N₂O₂ and features a hydroxyl group at the 6-position of the pyridine ring. Its chemical structure allows it to participate in hydrolysis and condensation reactions, forming various derivatives that may possess unique biological activities. The compound is known to modulate NAD+ metabolism, which is crucial for numerous enzymatic reactions in living organisms.

Pharmacological Applications

1. Neuroprotection and Cognitive Enhancement:
Research indicates that this compound may enhance cognitive function and provide neuroprotective effects. Studies have demonstrated its ability to ameliorate memory impairments in animal models of Alzheimer's disease by regulating gene expression related to neuroprotection and synaptic plasticity . For example, administration of this compound in zebrafish models showed improvements in spatial memory and recognition tasks, suggesting its potential as a therapeutic agent for cognitive disorders .

2. Modulation of Oxidative Stress:
The compound exhibits antioxidant properties that could mitigate oxidative stress in neuronal tissues. In experimental models, this compound has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing markers of oxidative damage . This suggests a protective role against neurodegenerative diseases linked to oxidative stress.

Metabolic Studies

1. Interactions with NAD+ Metabolism:
this compound's influence on NAD+ metabolism positions it as a significant compound in metabolic studies. Its interactions with enzymes involved in NAD+ synthesis and degradation can impact energy production and cellular signaling pathways. For instance, studies have indicated that it can alter enzyme activity related to NAD+ metabolism, which is crucial for maintaining cellular energy homeostasis .

2. Biomarker Potential:
Given its metabolic pathways, this compound may serve as a biomarker for various physiological conditions. Research has suggested that metabolites of nicotinamide, including this compound, could be indicative of metabolic disorders such as type 2 diabetes . The compound's levels in biological fluids can provide insights into an individual's metabolic state and potential disease risk.

Case Studies

1. Cognitive Function Enhancement:
A study involving rats treated with this compound demonstrated significant improvements in memory performance on various cognitive tasks compared to control groups. The findings indicated that the compound not only enhanced memory but also positively influenced neuroinflammation markers .

2. Antioxidant Effects:
In another case study focusing on oxidative stress, treatment with this compound resulted in reduced levels of malondialdehyde (MDA) and carbonylated proteins in rat hippocampal tissues, suggesting its efficacy as an antioxidant agent .

Mechanism of Action

The mechanism of action of 6-Hydroxynicotinamide involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. Its hydroxyl group allows it to form hydrogen bonds with target molecules, affecting their activity and stability. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below compares 6-hydroxynicotinamide with key analogs, emphasizing substituent effects and metabolic roles:

Compound CAS Number Molecular Formula Key Functional Groups Metabolic Pathway Key Properties
This compound 3670-59-5 C₆H₆N₂O₂ 6-OH, 3-amide Hydroxylation of nicotinamide Tautomerization, polar, nucleophilic nitrogen, hydrogen bonding
Nicotinamide 98-92-0 C₆H₆N₂O 3-amide Methylation/oxidation to N1-methylnicotinamide or pyridones Stable amide bond, water-soluble, precursor to NAD+
N1-Methylnicotinamide 1145-32-2 C₇H₈N₂O 1-methyl, 3-amide Further oxidized to 2Py/4Py Biomarker for nicotinamide overload; linked to insulin resistance
6-Hydroxynicotinic Acid 5006-66-6 C₆H₅NO₃ 6-OH, 3-carboxylic acid Oxidation of this compound? Higher acidity, potential for salt formation, reduced nucleophilicity
6-Chloro-N-hydroxynicotinamide 1263094-64-9 C₆H₅ClN₂O₂ 6-Cl, N-hydroxy, 3-amide Synthetic derivative Enhanced electrophilicity due to Cl; reduced solubility vs. hydroxyl analog
Nicotinamide-N-oxide 1986-81-8 C₆H₆N₂O₂ N-oxide, 3-amide Oxidation of nicotinamide Polar, stable under physiological conditions; limited tautomerization

Key Research Findings

Reactivity and Stability: this compound exhibits tautomerization between keto and enol forms, influencing its reactivity in nucleophilic substitutions . This contrasts with nicotinamide, which lacks tautomerization due to its amide group . The hydroxyl group enhances polarity, making this compound more water-soluble than N1-methylnicotinamide but less than 6-hydroxynicotinic acid .

Metabolic Significance: Unlike N1-methylnicotinamide (a major human metabolite), this compound is a minor metabolite in rats, suggesting species-specific catabolic pathways .

Synthetic Derivatives :

  • Chlorination at the 6-position (e.g., 6-chloro-N-hydroxynicotinamide) increases electrophilicity, enabling cross-coupling reactions in medicinal chemistry . However, this substitution reduces hydrogen-bonding capacity compared to the hydroxyl analog.

Biological Activity

6-Hydroxynicotinamide (6-HLN) is a significant metabolite derived from nicotine and nicotinamide, playing a crucial role in various biological processes. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

6-HLN interacts with several biomolecules, particularly within the cholinergic system, influencing cognitive functions such as memory and attention. Its biochemical properties include:

  • Interaction with NAD+-dependent enzymes : 6-HLN modulates redox reactions and energy metabolism by affecting the activity of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes.
  • Inhibition of deacetylases : It has been shown to inhibit certain NAD+-dependent deacetylases, which are vital for gene expression regulation and cellular metabolism.
  • Oxidative stress modulation : The compound reduces oxidative stress by enhancing antioxidant enzyme activities (e.g., superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX)) in various models .

Cognitive Enhancement

Research indicates that 6-HLN has a promnesic effect, improving cognitive functions in animal models. For example:

  • In rats treated with amyloid-beta (Aβ) to induce cognitive impairment, 6-HLN administration improved spatial recognition and working memory. It also upregulated brain-derived neurotrophic factor (Bdnf) and other genes associated with neuroprotection and synaptic plasticity .
  • In zebrafish models exposed to scopolamine (SCOP), acute treatment with 6-HLN improved memory performance and reduced anxiety-like behavior, indicating its potential as a cognitive enhancer .

Antioxidant Activity

The antioxidant properties of 6-HLN are significant in mitigating oxidative stress. Studies have demonstrated that:

  • 6-HLN reduces Aβ-induced oxidative stress by increasing antioxidant enzyme activity and decreasing markers of oxidative damage such as malondialdehyde (MDA) levels .
  • The compound positively regulates the expression of the Nrf2a gene, which plays a critical role in cellular defense against reactive oxygen species .

Dosage Effects

The effects of 6-HLN vary significantly with dosage:

  • Low doses : Beneficial effects on cognition and reduction of oxidative stress have been observed.
  • High doses : Potential adverse effects may arise, necessitating careful consideration in therapeutic contexts .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-HLN:

  • Cognitive Function in Rats :
    • A study assessed the impact of 6-HLN on rats treated with Aβ. Results indicated significant improvement in memory tasks, alongside enhanced expression of neuroprotective genes .
  • Zebrafish Model for Anxiety and Memory :
    • Research involving zebrafish showed that 6-HLN administration improved spatial memory and reduced anxiety-like behaviors under SCOP-induced conditions, further supporting its role in cognitive enhancement .
  • Oxidative Stress Reduction :
    • In both rat and zebrafish models, treatment with 6-HLN led to decreased oxidative stress markers and increased activity of antioxidant enzymes, demonstrating its protective effects against oxidative damage .

Summary Table of Biological Activities

Biological ActivityDescription
Cognitive EnhancementImproves memory performance in animal models; enhances synaptic plasticity.
Antioxidant ActivityReduces oxidative stress; increases antioxidant enzyme activity.
Gene RegulationModulates expression of genes related to neuroprotection and metabolism.
Dosage DependencyEffects vary significantly between low and high doses.

Properties

IUPAC Name

6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPNYDVHEUXWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190153
Record name 6-Hydroxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3670-59-5
Record name 6-Hydroxynicotinamide
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Record name 6-Hydroxynicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3670-59-5
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Synthesis routes and methods

Procedure details

The title compounds, Example 14, 15 and 16, were obtained using a procedure analogous to that described in Example 8, using pyridine-3-ylboronic acid (24 mg, 0.20 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 14, 100 mg, 0.15 mmol); pyridine-4-ylboronic acid (26 mg, 0.21 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 15, 105 mg, 0.16 mmol) and pyrimidin-5-ylboronic acid (13 mg, 0.10 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 16, 50 mg, 0.08 mmol), respectively, to afford the title compound Example 14 as a light brown solid (MS m/z: 661(M+1); title compound Example 15 as a light yellow solid; and title compound Example 16 (MS m/z: 662(M+1).
[Compound]
Name
Example 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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